molecular formula C20H19NO6 B2377012 Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate CAS No. 847406-39-7

Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate

Cat. No.: B2377012
CAS No.: 847406-39-7
M. Wt: 369.373
InChI Key: MJHCWGWIAVNKQV-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted with an ethyl carboxylate group at position 2 and a 2-methoxyphenoxy-acetamido moiety at position 2. The benzofuran scaffold is widely recognized for its pharmacological versatility, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 3-[[2-(2-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-3-25-20(23)19-18(13-8-4-5-9-14(13)27-19)21-17(22)12-26-16-11-7-6-10-15(16)24-2/h4-11H,3,12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHCWGWIAVNKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Retrosynthetic Analysis

Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate can be disconnected into three main components:

  • The benzofuran-2-carboxylic acid ethyl ester core
  • The 3-amino functionality on the benzofuran ring
  • The 2-methoxyphenoxyacetic acid component that forms the amide linkage

A logical retrosynthetic approach involves:

  • Initial formation of the benzofuran core with the ethyl ester at the 2-position
  • Functionalization at the 3-position to introduce an amino group
  • Final coupling with 2-methoxyphenoxyacetic acid or its activated derivative

Synthesis of Benzofuran-2-carboxylic Acid Ethyl Ester Core

Salicylaldehyde-Based Approach

One of the most efficient routes to prepare the benzofuran core begins with readily available salicylaldehyde and ethyl bromoacetate.

Procedure:

  • A mixture of salicylaldehyde (20 mmol), ethyl bromoacetate (20 mmol) and potassium carbonate (40 mmol) is refluxed in acetonitrile (50 mL).
  • After completion (monitored by TLC), the reaction mixture is filtered, and the solvent is removed under reduced pressure.
  • The residue is purified by column chromatography to yield ethyl benzofuran-2-carboxylate.

This reaction proceeds through an initial O-alkylation of salicylaldehyde followed by intramolecular aldol condensation and dehydration to form the benzofuran ring system.

Perkin Rearrangement Route

An alternative and highly efficient approach involves the Perkin rearrangement of 3-halocoumarins.

Procedure:

  • 3-Bromocoumarin is prepared from the corresponding salicylaldehyde through a Knoevenagel condensation with ethyl bromoacetate followed by cyclization.
  • The 3-bromocoumarin is subjected to base-induced Perkin rearrangement using sodium hydroxide in ethanol.
  • The reaction can be significantly accelerated using microwave irradiation, reducing reaction time from approximately 3 hours to just 5 minutes.

The yields for this microwave-assisted Perkin rearrangement are exceptionally high (95-99%), making it an attractive approach for large-scale synthesis.

Table 1. Comparison of Methods for Benzofuran-2-carboxylate Synthesis

Method Starting Materials Conditions Reaction Time Yield (%) Advantages Limitations
Salicylaldehyde approach Salicylaldehyde, ethyl bromoacetate K₂CO₃, acetonitrile, reflux 3-5 hours 65-75 Simple procedure, readily available starting materials Moderate yields
Perkin rearrangement 3-Bromocoumarin NaOH, ethanol 3 hours 80-85 High yields, clean reaction Requires preparation of 3-bromocoumarin
Microwave-assisted Perkin rearrangement 3-Bromocoumarin NaOH, ethanol, microwave 5 minutes 95-99 Extremely rapid, excellent yields Requires specialized equipment

Functionalization at the 3-Position

Introduction of Amino Group

The introduction of an amino group at the 3-position of the benzofuran ring is a critical step in the synthesis of the target compound. Several approaches can be employed:

Bromination-Amination Sequence

Procedure:

  • Ethyl benzofuran-2-carboxylate is treated with N-bromosuccinimide (NBS) in carbon tetrachloride or dichloromethane to introduce a bromine atom at the 3-position.
  • The resulting 3-bromobenzofuran-2-carboxylate is subjected to copper-catalyzed amination using ammonia or azide sources followed by reduction.
Nitration-Reduction Sequence

Procedure:

  • Ethyl benzofuran-2-carboxylate is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperature (-5 to 0°C) to control regioselectivity.
  • The 3-nitrobenzofuran-2-carboxylate is then reduced using iron powder in acetic acid or catalytic hydrogenation with Pd/C.
Vilsmeier-Haack Formylation Approach

This approach involves the introduction of a formyl group at the 3-position followed by conversion to an amino group:

Procedure:

  • Ethyl benzofuran-2-carboxylate is subjected to Vilsmeier-Haack reaction using POCl₃ and DMF.
  • The resulting 3-formylbenzofuran-2-carboxylate is converted to an oxime using hydroxylamine hydrochloride.
  • The oxime is reduced to the amine using appropriate reducing agents such as LiAlH₄ or NaBH₄/NiCl₂.

Synthesis of 2-Methoxyphenoxyacetic Acid Component

O-Alkylation of 2-Methoxyphenol

The 2-methoxyphenoxyacetic acid component is prepared from 2-methoxyphenol through O-alkylation with a haloacetic acid derivative.

Procedure:

  • 2-Methoxyphenol (guaiacol) is dissolved in acetone, and potassium carbonate is added.
  • The mixture is stirred at 65°C for 30 minutes to ensure complete deprotonation.
  • Methyl or ethyl bromoacetate is added, and the reaction is continued for 24 hours.
  • After workup, the resulting ester is hydrolyzed under basic conditions to obtain 2-methoxyphenoxyacetic acid.

This approach is similar to the procedure described for the synthesis of methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate, with modifications to accommodate the different phenol substrate.

Final Coupling Reaction

Amide Formation Via Acid Chloride

Procedure:

  • 2-Methoxyphenoxyacetic acid is converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride in dichloromethane or toluene.
  • The excess thionyl chloride or oxalyl chloride is removed in vacuo.
  • The acid chloride is dissolved in an appropriate solvent (toluene or dichloromethane) and added dropwise to a solution of 3-aminobenzofuran-2-carboxylate and a tertiary amine base (triethylamine or N,N-diisopropylethylamine) at 0-5°C.
  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
  • After completion, the reaction mixture is worked up, and the product is purified by crystallization or column chromatography.

Coupling Using Carbodiimide Reagents

Procedure:

  • 2-Methoxyphenoxyacetic acid is activated using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) in dichloromethane or DMF.
  • 3-Aminobenzofuran-2-carboxylate is added, and the mixture is stirred at room temperature for 12-24 hours.
  • After completion, the reaction mixture is filtered if using DCC (to remove dicyclohexylurea), and the product is isolated and purified.

Alternative One-Pot Approach

A more efficient approach might involve a one-pot synthesis of the target compound using a suitable multicomponent reaction strategy:

Procedure:

  • A mixture of 2-methoxyphenol (1 equivalent), ethyl bromoacetate (1 equivalent), and potassium carbonate (2 equivalents) in acetone is stirred at 65°C for 0.5-1 hour.
  • After confirming the formation of the ethyl 2-methoxyphenoxyacetate by TLC, a solution containing 3-aminobenzofuran-2-carboxylate is added.
  • A suitable coupling agent such as T3P (propylphosphonic anhydride) or HATU is added, and the reaction is continued for an additional 12-24 hours.
  • The final product is isolated and purified using appropriate techniques.

Purification and Characterization

Purification Techniques

The target compound, this compound, can be purified using the following methods:

  • Recrystallization : Using appropriate solvent systems such as ethyl acetate/hexane, ethanol/water, or acetone/water mixtures.

  • Column Chromatography : Using silica gel as the stationary phase and appropriate mobile phases such as ethyl acetate/hexane or dichloromethane/methanol gradients.

  • Preparative HPLC : For highly pure material, especially for biological testing.

Characterization Data

The structure confirmation of this compound would typically involve the following analytical techniques:

  • ¹H NMR : Key signals would include the ethyl ester protons (quartet around 4.3-4.4 ppm for CH₂ and triplet around 1.3-1.4 ppm for CH₃), methoxy protons (singlet around 3.8-3.9 ppm), methylene protons adjacent to the amide (singlet around 4.6-4.7 ppm), aromatic protons (multiplets in the 6.8-7.8 ppm region), and the NH proton (singlet or broad singlet around 8.5-9.5 ppm).

  • ¹³C NMR : Would show characteristic signals for carbonyl carbons of the ester and amide, quaternary carbons of the benzofuran ring, aromatic carbons, and aliphatic carbons.

  • Mass Spectrometry : The molecular ion peak corresponding to the molecular weight of the compound would be observed, along with characteristic fragmentation patterns.

  • Infrared Spectroscopy : Would show characteristic absorption bands for N-H stretching (3300-3400 cm⁻¹), C=O stretching of ester and amide (1700-1750 cm⁻¹ and 1650-1690 cm⁻¹, respectively), and C-O stretching (1000-1300 cm⁻¹).

Optimization Parameters

Optimized Conditions for Key Steps

Table 2. Optimization of Benzofuran Core Formation

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1 Acetonitrile K₂CO₃ Reflux (82) 5 65
2 Acetonitrile K₂CO₃ Reflux (82) 10 72
3 Acetone K₂CO₃ 65 24 66
4 DMF K₂CO₃ 80 3 70
5 DMF Cs₂CO₃ 80 3 75
6 DMF NaH 60 2 80

Table 3. Optimization of Amide Coupling Conditions

Entry Coupling Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1 SOCl₂, then TEA TEA DCM 0 to rt 6 70
2 (COCl)₂, then TEA TEA DCM 0 to rt 6 75
3 DCC/HOBt DIPEA DCM rt 24 65
4 EDCI/HOBt DIPEA DCM rt 24 68
5 HATU DIPEA DMF rt 12 82
6 T3P DIPEA EtOAc rt 8 80

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydrobenzofuran derivatives.

Scientific Research Applications

Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of benzofuran derivatives are heavily influenced by substituents and core modifications. Below is a comparative analysis with key analogs:

Structural and Functional Analogues

Compound Name / Source Core Structure Key Substituents Pharmacological Activities Receptor Affinity Molecular Weight (g/mol)
Target Compound Benzofuran 3-(2-(2-methoxyphenoxy)acetamido), 2-ethyl carboxylate Not explicitly reported (inferred: antimicrobial, antitumor) Unknown ~357.35 (calculated)
Indole Derivatives Indole Methoxyphenoxy-ethylamino, propanol Antiarrhythmic, hypotensive, spasmolytic α1-, α2-, β1-adrenoceptors ~470–500 (estimated)
Carvedilol-Related Compounds Carbazole Carbazolyloxy, methoxyphenoxy-ethylamino Beta-blockade, antihypertensive β1-, α1-adrenoceptors 406.47
Benzofuran Sulfinyl Derivative Benzofuran 5-Cyclohexyl, 3-methylsulfinyl, 2-ethyl acetate Antibacterial, antifungal Not reported ~362.45 (reported)

Key Findings from Comparative Analysis

Core Structure Impact: Benzofuran vs. Substituent Effects:

  • The 2-methoxyphenoxy group in the target compound and carvedilol analogs () is associated with adrenoceptor modulation. However, the acetamido linkage in the target compound may reduce β1-selectivity compared to the ethylamino group in carvedilol .
  • The methylsulfinyl group in ’s benzofuran derivative enhances electrophilicity, possibly contributing to antimicrobial activity—a feature absent in the target compound .

Antimicrobial Potential: The benzofuran sulfinyl derivative () demonstrated antibacterial activity, implying that the target compound’s acetamido group could be optimized for similar applications .

Synthetic and Stability Considerations: Carvedilol-related impurities () highlight the stability challenges of ethylamino and carbazole linkages. The target compound’s acetamido group may offer improved hydrolytic stability compared to ether or amine bonds .

Biological Activity

Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives. Its complex structure and unique functional groups contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N1O5C_{19}H_{21}N_{1}O_{5}, with a molecular weight of approximately 341.38 g/mol. The compound features a benzofuran ring fused with an acetamido group and a methoxyphenoxy moiety, which significantly influences its biological activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antiviral Activity : Preliminary studies have shown that the compound may inhibit the replication of the hepatitis C virus (HCV), indicating potential as an antiviral agent.
  • Antimicrobial Properties : The compound has demonstrated activity against various microbial strains, suggesting its potential use in treating infections.
  • Anticancer Potential : Investigations into the compound's effects on cancer cells reveal that it may induce apoptosis and inhibit cell proliferation, which are critical mechanisms in cancer therapy.

The biological effects of this compound are attributed to its interaction with specific molecular targets. It is believed to bind to various enzymes and receptors, modulating their activity and influencing cellular pathways related to proliferation and apoptosis. This mechanism underlies its potential therapeutic applications in various diseases .

Comparative Analysis with Related Compounds

This compound can be compared with other benzofuran derivatives based on their structural features and biological activities:

Compound NameStructural FeaturesUnique Properties
Ethyl 3-(2-(4-methoxyphenoxy)acetamido)benzofuran-2-carboxylateSimilar benzofuran structure with a different methoxy substitutionPotential anti-inflammatory properties
Ethyl 3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxylateContains a methoxy group at a different position on the phenolInvestigated for antiviral activity against HCV
Ethyl 3-[2-(4-hydroxyphenoxy)acetamido]benzofuran-2-carboxylateHydroxyl group substitution instead of methoxyPotential antioxidant activity

This table illustrates how variations in substitution patterns can lead to significant differences in pharmacological effects and potential applications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antiviral Study : A study published in [source] demonstrated that the compound effectively inhibited HCV replication in vitro, with IC50 values indicating significant potency.
  • Antimicrobial Evaluation : Research conducted by [source] showed that the compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent.
  • Cancer Cell Line Testing : In vitro assays revealed that this compound induced apoptosis in various cancer cell lines, supporting its development as an anticancer drug candidate .

Q & A

Q. What are the critical steps in synthesizing Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves three key steps:

Benzofuran Core Formation : Cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in basic conditions (e.g., Na₂CO₃ in N-methylpyrrolidine) to yield ethyl benzofuran-2-carboxylate .

Acetamido Group Introduction : Amide coupling using 2-(2-methoxyphenoxy)acetic acid with coupling agents (e.g., EDC or DCC) under anhydrous conditions .

Purification : Column chromatography or recrystallization to achieve >95% purity.

Q. Optimization Factors :

  • Temperature : Maintain 0–5°C during coupling to minimize side reactions.
  • Solvent : Use DMF for polar intermediates or dichloromethane for non-polar steps.
  • Catalysts : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenoxy acetamido integration at δ 6.8–7.2 ppm for aromatic protons) .
  • Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₂₂H₂₀NO₇: 434.1345) .
  • HPLC : Purity assessment using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antiviral activity?

Methodological Answer:

  • Substituent Modulation :
    • Replace the methoxy group with electron-withdrawing groups (e.g., -NO₂) to improve binding to viral proteases .
    • Compare derivatives in Table 1 :
DerivativeSubstituentIC₅₀ (HCV Protease)
Target Compound2-methoxyphenoxy12.3 µM
4-Fluoro-phenoxy analog4-fluorophenoxy8.7 µM
3-Nitro-phenoxy analog3-nitrophenoxy5.2 µM
  • Biological Assays : Test in HCV replicon assays; prioritize derivatives with >50% inhibition at 10 µM .

Q. How should researchers address contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy)?

Methodological Answer:

  • Standardize Assay Conditions :
    • Use identical cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) and incubation times (48–72 hrs) .
    • Validate via Dose-Response Curves : EC₅₀ values for apoptosis induction (e.g., 15 µM in melanoma A375 cells) vs. MIC values (e.g., 25 µg/mL against S. aureus) .
  • Mechanistic Studies :
    • Perform Western blotting for caspase-3 cleavage (apoptosis) vs. bacterial membrane permeability assays (Sytox Green uptake) .

Q. What computational strategies predict the compound’s binding affinity to cyclooxygenase-2 (COX-2) for anti-inflammatory applications?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the methoxyphenoxy group and COX-2’s hydrophobic pocket (PDB ID: 5IKT). Key residues: Val349, Tyr355 .
  • QSAR Modeling :
    • Train models with descriptors like logP (2.8), polar surface area (98 Ų), and H-bond acceptors (7) .
    • Validate with experimental IC₅₀ data from LPS-induced RAW 264.7 macrophage assays .

Q. How can researchers optimize solubility for in vivo pharmacokinetic studies without compromising activity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the carboxylate group to enhance aqueous solubility, with enzymatic cleavage in target tissues .
  • Formulation Strategies :
    • Use β-cyclodextrin inclusion complexes (1:2 molar ratio) to improve bioavailability .
    • Test solubility in PBS (pH 7.4): 0.8 mg/mL (native) vs. 4.2 mg/mL (complexed) .

Q. What experimental approaches validate the compound’s mechanism of action in inducing apoptosis?

Methodological Answer:

  • Flow Cytometry : Annexin V/PI staining to quantify apoptotic cells (e.g., 35% apoptosis in HeLa cells at 20 µM) .
  • Mitochondrial Membrane Potential (ΔΨm) : JC-1 dye shift from red to green fluorescence .
  • Pathway Inhibition : Co-treatment with caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase-dependent apoptosis .

Q. How do steric and electronic effects of substituents influence metabolic stability in hepatic microsomes?

Methodological Answer:

  • Microsomal Incubation :
    • Incubate with human liver microsomes (1 mg/mL) and NADPH for 60 min. Monitor via LC-MS:
  • Half-life (t₁/₂) : 28 min (native) vs. 45 min (4-fluoro analog) .
  • Metabolite Identification :
    • Major metabolite: Demethylation at methoxy group (m/z 420 → 406) .

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